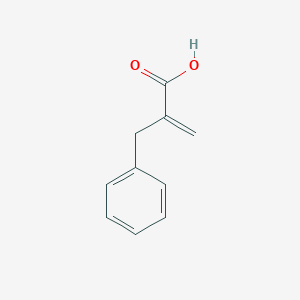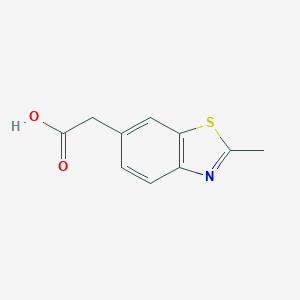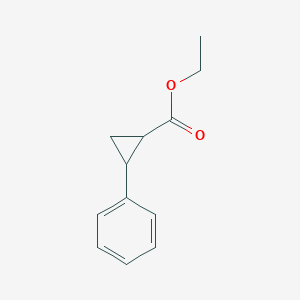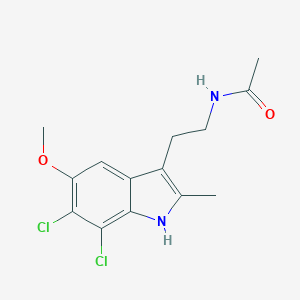
2-Methyl-6,7-dichloromelatonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6,7-dichloromelatonin (MDC) is a synthetic analogue of melatonin, a hormone that regulates sleep-wake cycles and has antioxidant properties. MDC was first synthesized in 1995 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-Methyl-6,7-dichloromelatonin is thought to exert its effects by binding to melatonin receptors in the brain and other tissues. It has been shown to have a higher affinity for the MT2 receptor than the MT1 receptor. 2-Methyl-6,7-dichloromelatonin has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Methyl-6,7-dichloromelatonin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain and other tissues. 2-Methyl-6,7-dichloromelatonin has also been shown to improve sleep quality and duration in animal models. Additionally, 2-Methyl-6,7-dichloromelatonin has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-6,7-dichloromelatonin has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for melatonin receptors. Additionally, 2-Methyl-6,7-dichloromelatonin has been shown to have low toxicity and few side effects in animal studies. However, 2-Methyl-6,7-dichloromelatonin is relatively new and has not been extensively studied in humans, so its safety and efficacy in humans are not yet well-established.
Direcciones Futuras
There are several future directions for research on 2-Methyl-6,7-dichloromelatonin. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-Methyl-6,7-dichloromelatonin has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease, so further studies are needed to determine whether it could be an effective treatment for this disease in humans. Another area of interest is its potential use in the treatment of sleep disorders. 2-Methyl-6,7-dichloromelatonin has been shown to improve sleep quality and duration in animal models, so further studies are needed to determine whether it could be an effective treatment for sleep disorders in humans. Additionally, further studies are needed to determine the safety and efficacy of 2-Methyl-6,7-dichloromelatonin in humans, particularly with regard to its long-term use.
Métodos De Síntesis
2-Methyl-6,7-dichloromelatonin can be synthesized from melatonin by a simple two-step reaction. First, melatonin is treated with thionyl chloride to form N-acetyl-5-chloro-tryptamine. This intermediate is then reacted with 2-methyl-4-nitrobenzoyl chloride in the presence of triethylamine to form 2-Methyl-6,7-dichloromelatonin. The purity of 2-Methyl-6,7-dichloromelatonin can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-Methyl-6,7-dichloromelatonin has been studied for its potential use in a variety of scientific research applications. It has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. 2-Methyl-6,7-dichloromelatonin has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-Methyl-6,7-dichloromelatonin has been studied for its potential use in the treatment of sleep disorders.
Propiedades
Número CAS |
104513-29-3 |
|---|---|
Nombre del producto |
2-Methyl-6,7-dichloromelatonin |
Fórmula molecular |
C14H16Cl2N2O2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-7-9(4-5-17-8(2)19)10-6-11(20-3)12(15)13(16)14(10)18-7/h6,18H,4-5H2,1-3H3,(H,17,19) |
Clave InChI |
IKEWSFJJQOLSPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C |
SMILES canónico |
CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C |
Otros números CAS |
104513-29-3 |
Sinónimos |
2-M-6,7-melatonin 2-methyl-6,7-dichloromelatonin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




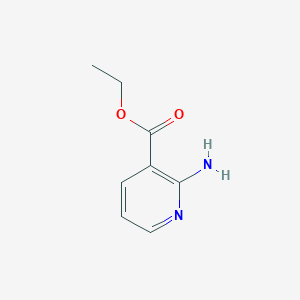


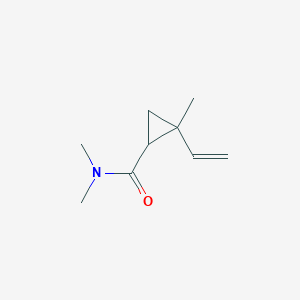
![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
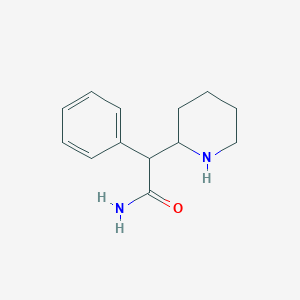
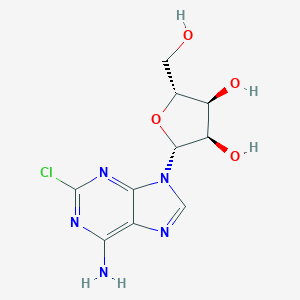
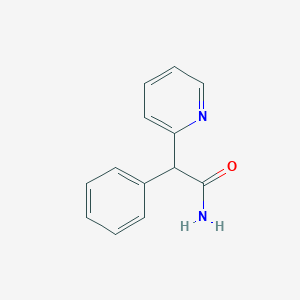
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
